molecular formula C6H4ClN5 B1517475 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine CAS No. 1086110-85-1

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No. B1517475
M. Wt: 181.58 g/mol
InChI Key: FWRVCHWLTLLRDR-UHFFFAOYSA-N
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Description

“2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” is a heterocyclic compound. It has a molecular formula of CHClN and an average mass of 181.583 Da . This compound is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine”, has been a subject of research. Various strategies have been developed, many of which use 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The 1,2,4-triazole ring is a key feature in its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” include a boiling point of 310.211°C at 760 mmHg . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .

Scientific Research Applications

Synthesis of Anticancer Intermediates

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from 2,3-dichloropyrazine, which underwent substitution, acylation, cyclization, and chlorination reactions. This compound is significant for its role in developing anticancer therapeutics, with a total synthesis yield of 76.57% (Qian Zhang et al., 2019).

Facilitation of Chemical Syntheses

The compound is instrumental in facilitating one-pot synthesis approaches, as demonstrated in the creation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Using chloramine T trihydrate as an oxidizing agent, this method allows for the synthesis of various derivatives with potential for further chemical modification through palladium-catalyzed cross-coupling reactions, yielding products in high yields and short reaction times (S. Mal et al., 2015).

Antineoplastic Activity Exploration

In the realm of antineoplastic research, derivatives of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine, such as pyrazolotetrazine derivatives, have been synthesized and evaluated for their antineoplastic activity. One particular derivative demonstrated promising antineoplastic properties in experimental animal models, hinting at the potential of these compounds to act as biological alkylating agents (C. Cheng et al., 1986).

Antibacterial and Antifungal Activities

Further extending its utility, some newly synthesized pyrazole and pyrazine derivatives have shown significant antibacterial and antifungal activities. This highlights the compound's role in the development of new antimicrobial agents, potentially useful in treating various infections (S. Y. Hassan, 2013).

Development of Synthetic Scaffolds

The compound also plays a pivotal role in the development of synthetic scaffolds for further chemical synthesis. An efficient route was established for synthesizing a wide range of trisubstituted pyrazines, including the reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method showcases the versatility of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine derivatives in creating diverse chemical structures (T. Ryu et al., 2015).

properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVCHWLTLLRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266039
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

CAS RN

1086110-85-1
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2,4-triazole (276 mg, 4.0 mmol, 2.0 eq) in 1.5 mL of DMF was added carefully sodium hydride (60 wt. %. in mineral oil, 120 mg, 3.0 mmol, 3.0 eq) (caution: intensive gas development). The reaction mixture was stirred at room temperature for 45 min. 2,6-Dichloropyrazine (298 mg, 2.0 mmol, 1.0 eq) in 0.5 mL of DMF was added and the reaction mixture was heated at 95° C. for 60 min. The mixture was allowed to cool to room temperature and diluted with EtOAc (15 mL) and water (15 mL). The separated organic layer was concentrated under reduced pressure to afford crude material containing the title compound. The crude material was suspended in NMP (2 mL) and directly used in coupling reactions with phenols. ES/MS m/z 182.0, (MH+), Rt=1.68 min.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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